molecular formula C9H9ClN2O B591795 (7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol CAS No. 1340111-89-8

(7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B591795
CAS No.: 1340111-89-8
M. Wt: 196.634
InChI Key: CLVXTWYZYQNBSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-1-methylbenzimidazole with formaldehyde under acidic conditions to yield the desired product . The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol is unique due to the presence of the chlorine atom at the 7-position, which can significantly influence its chemical reactivity and biological activity. This substitution pattern can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

(7-chloro-1-methylbenzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-12-8(5-13)11-7-4-2-3-6(10)9(7)12/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVXTWYZYQNBSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C1C(=CC=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.